8-Oxabicyclo[3.2.1]oct-6-en-3-one
CAS No.: 40458-77-3
Cat. No.: VC2419507
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
![8-Oxabicyclo[3.2.1]oct-6-en-3-one - 40458-77-3](/images/structure/VC2419507.png)
Specification
CAS No. | 40458-77-3 |
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Molecular Formula | C7H8O2 |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 8-oxabicyclo[3.2.1]oct-6-en-3-one |
Standard InChI | InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 |
Standard InChI Key | DJXYBPVHUSVRLJ-UHFFFAOYSA-N |
SMILES | C1C2C=CC(O2)CC1=O |
Canonical SMILES | C1C2C=CC(O2)CC1=O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
8-Oxabicyclo[3.2.1]oct-6-en-3-one is identified by the CAS number 40458-77-3 and possesses the molecular formula C₇H₈O₂ with a molecular weight of 124.13700 g/mol . The compound contains a bicyclic structure with an oxygen bridge (hence the "oxa" prefix) and features both a ketone functional group and an alkene moiety. The "8-oxabicyclo[3.2.1]" nomenclature indicates the bicyclic system with an oxygen atom at position 8 and numerical descriptors defining the bridge lengths.
Table 1. Physical and Chemical Properties of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
Property | Value |
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Molecular Formula | C₇H₈O₂ |
Molecular Weight | 124.13700 g/mol |
Exact Mass | 124.05200 |
CAS Number | 40458-77-3 |
PSA | 26.30000 |
LogP | 0.67290 |
HS Code | 2932999099 |
Physical State | Pale yellow oil that crystallizes on standing (m.p. 37-39°C) |
The compound has relatively low lipophilicity with a LogP value of 0.67290, indicating moderate water solubility while maintaining some fat solubility . This balanced solubility profile is advantageous for various biological applications. For customs classification purposes, it falls under HS Code 2932999099, categorized as "other heterocyclic compounds with oxygen hetero-atom(s) only" .
Spectroscopic Characteristics
The spectroscopic data provides valuable structural information about 8-oxabicyclo[3.2.1]oct-6-en-3-one. Infrared spectroscopy reveals characteristic absorption bands at 3080, 2960, 2905, 1710, 1340, 1180, 945, and 710 cm⁻¹ . The strong absorption at 1710 cm⁻¹ is particularly indicative of the carbonyl (C=O) group present in the compound.
The ¹H-NMR spectrum (60 MHz, CDCl₃) displays distinctive signals at δ: 2.30 (d, 2H, J = 17 Hz, H-2α and H-4α), 2.80 (dd, 2H, J = 17 and J = 5 Hz, H-2β and H-4β), 5.10 (d, 2H, J = 5 Hz, H-1 and H-5), and 6.30 (s, 2H, H-6 and H-7) . The protons at positions 6 and 7 (6.30 ppm) correspond to the alkene functionality, while the protons adjacent to the oxygen bridge are found at 5.10 ppm.
Mass spectrometry of the compound shows a molecular ion peak at m/z 124 (M⁺, 80%), with additional fragment peaks at m/z 95 (10%), 82 (90%), 81 (100%), 68 (10%), and 54 (10%) . The base peak at m/z 81 likely corresponds to the loss of the carbonyl group and part of the ring structure.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one has been documented in scientific literature, with several approaches available. One common method involves cycloaddition reactions, particularly the reaction of tetrachlorocyclopropene with furan, as referenced in studies of 8-oxabicyclo[3.2.1]octane derivatives . This type of [3+4] cycloaddition provides an efficient route to the bicyclic framework.
The compound can be isolated as a pale yellow oil that crystallizes upon standing, with a melting point of 37-39°C . Purification techniques such as column chromatography are typically employed to obtain high-purity samples.
Derivatives and Related Compounds
Various derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been synthesized, including:
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8-Oxabicyclo[3.2.1]octan-3-one: The saturated analog obtained via hydrogenation of the parent compound .
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3-Trimethylsilyloxy-8-oxabicyclo[3.2.1]oct-2-ene: A silylated derivative that exists as an isomeric mixture .
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2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: A dimethylated variant with additional substitutions at positions 2 and 4 .
The 2,4-dimethyl derivative has been further modified through catalytic oxidation with osmium tetraoxide and hydrogen peroxide to produce 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one with an impressive 91% yield . Additional transformations include the addition of aryllithium reagents to create aromatic alcohols, which can be subsequently converted to alkenes through treatment with thionyl chloride in pyridine .
Biological and Pharmacological Activities
Research and Industrial Applications
The compound's primary applications include:
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Synthetic Building Block: As a versatile intermediate in the synthesis of complex molecules, particularly those with biological activity .
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Agricultural Research: For investigating plant growth regulation and potential herbicidal applications .
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Pharmaceutical Development: As a precursor in drug discovery, particularly for compounds targeting glycosidase enzymes and HIV .
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Protein Degradation Research: Indicated by its commercial classification as a "Protein Degrader Building Block" .
Structure-Activity Relationships
Effect of Structural Modifications
The biological activities of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives are significantly influenced by structural modifications. Research on the plant growth regulatory effects of various analogs has revealed important structure-activity relationships:
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The introduction of methyl groups at positions 2 and 4 (α-configuration) provides a scaffold for further modifications with distinct biological properties .
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Oxidation of the alkene moiety can substantially alter the compound's biological profile .
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The addition of aromatic substituents via aryllithium reagents creates derivatives with varied levels of growth inhibitory activity .
This structure-activity information is valuable for the rational design of new derivatives with enhanced or targeted biological activities. The flexibility of the basic bicyclic framework allows for diverse modifications to optimize specific properties for agricultural or pharmaceutical applications.
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